molecular formula C18H17N5O3 B7707700 3-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

3-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

Cat. No.: B7707700
M. Wt: 351.4 g/mol
InChI Key: BPWCLZPDSNEKRL-UHFFFAOYSA-N
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Description

3-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is a complex organic compound that features a combination of nitro, piperidine, oxadiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves multiple steps, starting from commercially available precursorsThe oxadiazole ring is then formed via cyclization reactions, often using reagents such as hydrazine and carbon disulfide under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

3-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(3-nitro-4-piperidin-1-ylphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-23(25)16-11-13(6-7-15(16)22-9-2-1-3-10-22)17-20-18(26-21-17)14-5-4-8-19-12-14/h4-8,11-12H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWCLZPDSNEKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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